6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
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Overview
Description
The compound “6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a methoxyphenyl group indicates that there is a phenyl ring (a variant of a benzene ring) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the methoxyphenyl group, and the carboxylic acid group. The exact arrangement of these groups within the molecule would depend on the specific synthesis process .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule would be expected to participate in typical carboxylic acid reactions, such as esterification and amide formation. The presence of the pyrimidine ring could also enable it to participate in reactions specific to heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Structural Analysis
6-(4-Methoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid and related compounds have been synthesized and characterized for various applications, including their use as intermediates in pharmaceutical synthesis. For example, these compounds have been utilized in the synthesis of anticoagulants like apixaban, highlighting their importance in medicinal chemistry (Qing Wang et al., 2017). Furthermore, their synthesis has been explored through different methods, such as the Claisen-Schmidt condensation reaction, which underlines their versatility and potential for producing novel pharmacologically active molecules (Madhav S. Jadhav et al., 2022).
Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial properties. Research has found that certain dihydropyrimidine compounds exhibit significant to moderate antibacterial activity and promising antifungal activity, making them potential candidates for new antimicrobial agents (R. Shastri, Post, 2019).
Pharmacological Relevance
The pharmacological relevance of compounds containing this compound moiety has been demonstrated through the synthesis of bifunctional compounds. These compounds, which include dihydropyrimidone and chloroquinoline moieties, have been synthesized and analyzed for their crystal structures, offering insights into their potential medicinal applications (Nicholas D. Watermeyer et al., 2009).
Antidiabetic and Antifungal Activities
Research into novel dihydropyrimidine derivatives has shown that these compounds have potential antidiabetic properties, as evidenced by in vitro antidiabetic screening via α-amylase inhibition assays. This suggests their utility in the development of new treatments for diabetes (J. Lalpara et al., 2021). Additionally, the synthesis and evaluation of new pyrido[2,3-d]pyrimidines have uncovered significant antifungal activities for some synthesized compounds, further illustrating the broad spectrum of pharmacological activities of pyrimidine derivatives (F. Hanafy, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-8-4-2-7(3-5-8)9-6-10(11(15)16)14-12(17)13-9/h2-6,9H,1H3,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNJWMAZQJMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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